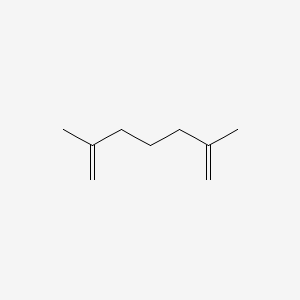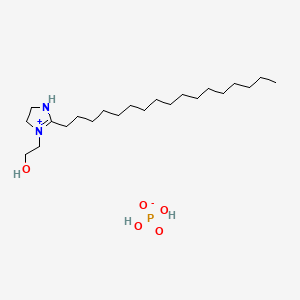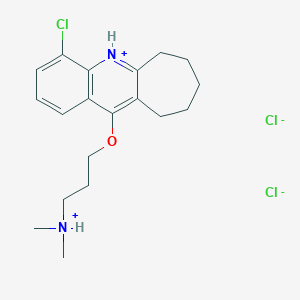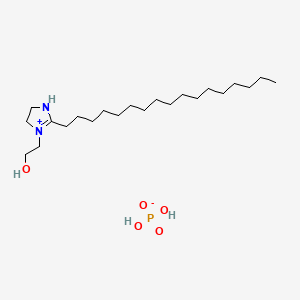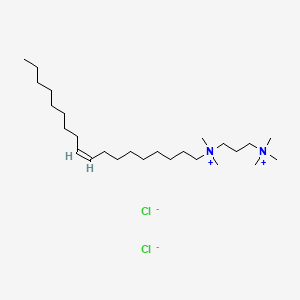
(Z)-N,N,N,N',N'-Pentamethyl-N'-octadec-9-enyl-N,N'-propane-1,3-diyldiammonium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N,N’,N’-tetramethyl-1,3-propanediamine with (Z)-1-bromo-9-octadecene in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the performance of the compound in its applications.
化学反応の分析
Types of Reactions
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include mild temperatures and aqueous or alcoholic solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, usually under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride can be employed, often in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of alcohols, while oxidation reactions can produce various oxidized derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is used as a phase transfer catalyst. Its ability to facilitate the transfer of reactants between different phases makes it valuable in organic synthesis.
Biology
In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biomolecules, aiding in their study and manipulation.
Medicine
In medicine, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is explored for its antimicrobial properties. It can disrupt microbial cell membranes, making it a potential candidate for disinfectants and antiseptics.
Industry
Industrially, this compound is used in formulations for detergents, fabric softeners, and emulsifiers. Its surfactant properties enhance the cleaning and emulsifying efficiency of these products.
作用機序
The mechanism of action of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of cell membranes, leading to membrane disruption. This interaction can cause cell lysis in microbial cells, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic, sharing similar antimicrobial properties.
Dodecyltrimethylammonium Chloride: A shorter-chain quaternary ammonium compound used in similar applications.
Uniqueness
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.
特性
CAS番号 |
68310-73-6 |
|---|---|
分子式 |
C26H56Cl2N2 |
分子量 |
467.6 g/mol |
IUPAC名 |
dimethyl-[(Z)-octadec-9-enyl]-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C26H56N2.2ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4;;/h14-15H,7-13,16-26H2,1-6H3;2*1H/q+2;;/p-2/b15-14-;; |
InChIキー |
XERDYBRCVFVRCH-GEKVWEGFSA-L |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



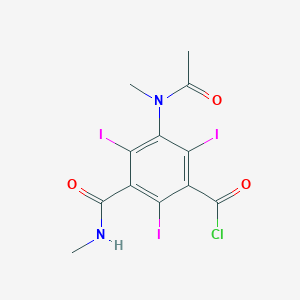
![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
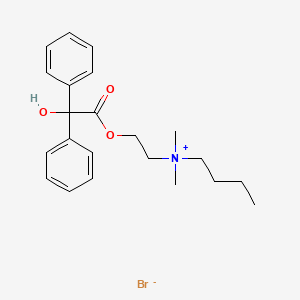
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
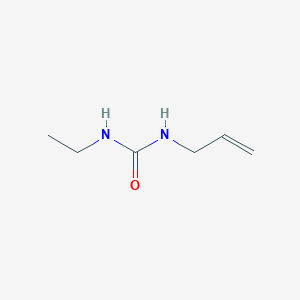

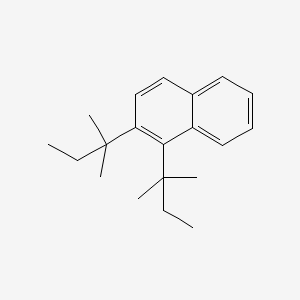
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
